molecular formula C6H11ClN4O2 B2969636 Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride CAS No. 1432030-33-5

Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride

Cat. No.: B2969636
CAS No.: 1432030-33-5
M. Wt: 206.63
InChI Key: UJLGZTHGQJJPPM-UHFFFAOYSA-N
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Description

Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group and a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring is usually synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Nitration: The pyrazole ring is then nitrated to introduce the nitro group at the 3-position.

  • Methylation: The nitro-substituted pyrazole undergoes methylation to introduce the methyl group at the 1-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as iron and hydrogen gas are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and nitrate esters.

  • Reduction Products: Amines and hydrazines.

  • Substitution Products: Alkylated or amino-substituted pyrazoles.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Methyl-3-nitro-1H-pyrazole: Lacks the amine group.

  • Methylamine hydrochloride: Lacks the pyrazole ring and nitro group.

  • 3-Nitro-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of the amine group.

Uniqueness: Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride is unique due to its combination of the pyrazole ring, nitro group, and amine group, which allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-methyl-1-(2-methyl-5-nitropyrazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.ClH/c1-7-4-5-3-6(10(11)12)8-9(5)2;/h3,7H,4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLGZTHGQJJPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1C)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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